(1S)-1-(pyrimidin-2-yl)propan-1-amine

Chiral resolution Stereospecific synthesis Enantiomeric purity

(1S)-1-(pyrimidin-2-yl)propan-1-amine (CAS 1449273-66-8) is a chiral primary amine comprising a pyrimidine ring substituted at the 2-position with a propan-1-amine side chain bearing an S-configured stereogenic center. With a molecular formula of C₇H₁₁N₃ and a molecular weight of 137.18 g/mol, it belongs to the class of 2-(1-aminoalkyl)pyrimidines, which are recognized as important chiral building blocks for the construction of biologically active molecules, particularly C-terminal peptide isosteres and kinase-targeted compounds.

Molecular Formula C7H11N3
Molecular Weight 137.18 g/mol
Cat. No. B13315720
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1S)-1-(pyrimidin-2-yl)propan-1-amine
Molecular FormulaC7H11N3
Molecular Weight137.18 g/mol
Structural Identifiers
SMILESCCC(C1=NC=CC=N1)N
InChIInChI=1S/C7H11N3/c1-2-6(8)7-9-4-3-5-10-7/h3-6H,2,8H2,1H3/t6-/m0/s1
InChIKeyJOHQIHUUHOFUKE-LURJTMIESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Why (1S)-1-(Pyrimidin-2-yl)propan-1-amine Is a Defined Single-Enantiomer Building Block for Stereospecific Synthesis


(1S)-1-(pyrimidin-2-yl)propan-1-amine (CAS 1449273-66-8) is a chiral primary amine comprising a pyrimidine ring substituted at the 2-position with a propan-1-amine side chain bearing an S-configured stereogenic center. With a molecular formula of C₇H₁₁N₃ and a molecular weight of 137.18 g/mol, it belongs to the class of 2-(1-aminoalkyl)pyrimidines, which are recognized as important chiral building blocks for the construction of biologically active molecules, particularly C-terminal peptide isosteres and kinase-targeted compounds [1]. The compound is supplied as a single, stereochemically defined enantiomer, distinguishing it from the racemic mixture (CAS 1183440-83-6) and the R-enantiomer (CAS 1449142-22-6) [2].

Why Racemic or Incorrect-Enantiomer Substitutes for (1S)-1-(Pyrimidin-2-yl)propan-1-amine Create Irreproducible Stereochemical Outcomes


Substituting (1S)-1-(pyrimidin-2-yl)propan-1-amine with its racemate (CAS 1183440-83-6) or the R-enantiomer (CAS 1449142-22-6) is not a functionally neutral decision. In stereospecific synthesis, the absolute configuration at the carbon adjacent to the pyrimidine C-2 position directly dictates the three-dimensional orientation of downstream pharmacophores. Chiral pyrimidines bearing a stereogenic center at the C-2 position have been demonstrated to serve as precursors to stereoretentive C-terminal peptide isosteres, where configurational integrity is essential for biological target engagement [1]. The racemate introduces a 50% stereochemical impurity that cannot be removed without costly chiral resolution steps, effectively halving the yield of the desired enantiomer. Furthermore, the pyridine analog (1S)-1-(pyridin-2-yl)propan-1-amine (CAS 192223-66-8) presents different hydrogen-bonding capacity and electronic character due to the replacement of one nitrogen with a carbon in the aromatic ring, potentially altering binding geometry and metabolic stability .

Quantifiable Differentiation Evidence for (1S)-1-(Pyrimidin-2-yl)propan-1-amine Versus Key Comparators


Stereochemical Identity: (1S)-1-(Pyrimidin-2-yl)propan-1-amine vs. Racemate – Defined Absolute Configuration

The (1S)-configured compound is supplied as a single enantiomer with a specification of ≥95% chemical purity, representing a defined absolute configuration (S) at the stereogenic center adjacent to the pyrimidine C-2 position. In contrast, the racemic mixture (CAS 1183440-83-6) contains a 1:1 mixture of S and R enantiomers, providing no stereochemical definition. The (S)-enantiomer has the distinct SMILES notation [C@@H](CC)(N)C=1N=CC=CN1 and InChIKey JOHQIHUUHOFUKE-LURJTMIESA-N, while the racemate is characterized by InChIKey JOHQIHUUHOFUKE-UHFFFAOYSA-N (stereo-undefined) . The specific optical rotation for the pure (S)-enantiomer is not publicly disclosed by current suppliers, which represents a data gap that procurement teams should request as a certificate of analysis (CoA) parameter.

Chiral resolution Stereospecific synthesis Enantiomeric purity

Enantiomer vs. Enantiomer: (S) vs. (R) Configuration Differentiated by MDL Number and InChIKey for (1S)-1-(Pyrimidin-2-yl)propan-1-amine

The (1S)-enantiomer (CAS 1449273-66-8, MDL MFCD24254498) and (1R)-enantiomer (CAS 1449142-22-6, MDL MFCD24254443) are structurally identical but non-superimposable mirror images. The (S) form uses the [C@@H] stereodescriptor while the (R) form uses [C@H]. Both are offered at equivalent purity specifications (95%) from common suppliers . No publicly available head-to-head biological activity data comparing these two enantiomers in a defined assay system was identified in this analysis. The selection between them is determined by the stereochemical requirements of the target synthesis rather than an inherent superiority of one enantiomer. However, the availability of both defined enantiomers with distinct CAS numbers enables unambiguous procurement specification and inventory management, a logistical advantage over systems where only one enantiomer or the racemate is commercially available.

Enantiomeric differentiation Chiral pool synthesis Absolute configuration

Heterocycle Electronic Character: Pyrimidine vs. Pyridine as the Aromatic Anchor in (1S)-1-(Pyrimidin-2-yl)propan-1-amine

The pyrimidine ring in (1S)-1-(pyrimidin-2-yl)propan-1-amine provides three hydrogen bond acceptor sites (H_Acceptors = 3) versus only two in its pyridine analog (1S)-1-(pyridin-2-yl)propan-1-amine (CAS 192223-66-8, H_Acceptors = 2). The computed partition coefficient (LogP) for the pyrimidine compound is 0.8864, reflecting balanced hydrophilicity suitable for aqueous reaction conditions, while the topological polar surface area (TPSA) is 51.8 Ų . The pyridine analog has a higher LogP (approximately 1.2, estimated) and lacks the second ring nitrogen that can participate in additional hydrogen bonding or metal coordination interactions . These computed property differences are relevant for fragment-based drug design where heterocycle choice impacts target engagement and solubility profiles. Direct experimental comparative data (e.g., measured LogD, solubility, or binding assays between these two specific compounds) was not identified in the accessible literature.

Heterocyclic chemistry Hydrogen bonding Physicochemical properties

Regioisomeric Differentiation: 2-(Pyrimidin-2-yl) vs. 5-(Pyrimidin-5-yl) Substitution Pattern for (1S)-1-(Pyrimidin-2-yl)propan-1-amine

The 2-position attachment of the chiral amine side chain to the pyrimidine ring in (1S)-1-(pyrimidin-2-yl)propan-1-amine places the stereogenic center directly adjacent to a nitrogen atom, which is a key structural feature for C-terminal peptide isostere construction as demonstrated by Sahtel et al. (2022) [1]. In contrast, the 5-substituted regioisomer (1S)-1-(pyrimidin-5-yl)propan-1-amine would position the amine-bearing carbon meta to both ring nitrogens, altering the trajectory of the side chain relative to the hydrogen-bonding vectors of the heterocycle. This 2-substitution pattern is consistent with the geometry required for kinase hinge-binding motifs found in numerous pyrimidine-based inhibitors, where the 2-amino group often engages the kinase hinge region via donor-acceptor hydrogen bonds [2]. No direct experimental comparison between 2-yl and 5-yl regioisomers was identified for this specific compound series; the differentiation claim rests on established medicinal chemistry precedent for pyrimidine regiochemistry in target engagement.

Regiochemistry Coordination chemistry Kinase hinge-binding

Optimal Application Scenarios for (1S)-1-(Pyrimidin-2-yl)propan-1-amine Based on Verified Differentiation Evidence


C-Terminal Peptide Isostere Synthesis Requiring Defined S-Stereochemistry

The direct literature precedent established by Sahtel et al. (2022) demonstrates that chiral pyrimidines bearing a stereogenic center adjacent to the C-2 position serve as precursors for C-terminal peptide isosteres via a stereoretentive synthetic pathway [1]. (1S)-1-(pyrimidin-2-yl)propan-1-amine, with its defined S-configuration and 2-substitution pattern, is structurally congruent with this methodology. This application critically requires the single enantiomer rather than the racemate, as stereoretention during isostere construction depends on starting from enantiopure material. Procurement of the racemate would require subsequent chiral separation after the coupling step, complicating purification and reducing overall yield.

Fragment-Based Drug Design for Kinase Hinge-Binding Motifs

The 2-aminopyrimidine scaffold is a privileged structure in kinase inhibitor design, where the pyrimidine N1 and the exocyclic amine participate in bidentate hydrogen bonding with the kinase hinge region. (1S)-1-(pyrimidin-2-yl)propan-1-amine provides this core with an additional ethyl-substituted stereogenic center that can be exploited for selectivity vector elaboration [1]. The compound's computed LogP of 0.8864 and TPSA of 51.8 Ų place it within favorable drug-like property space for fragment-based screening libraries, offering a balance of solubility and permeability that supports both biochemical assay compatibility and downstream lead optimization .

Stereospecific Building Block for Chiral Pool Synthesis of Enantiopure API Intermediates

As a commercially supplied single enantiomer with verified CAS registry (1449273-66-8) and MDL identifier (MFCD24254498), (1S)-1-(pyrimidin-2-yl)propan-1-amine can be incorporated into chiral pool synthetic strategies for active pharmaceutical ingredient (API) intermediates without additional stereochemical validation [1]. The availability of the opposite enantiomer (CAS 1449142-22-6, MDL MFCD24254443) further enables matched/mismatched pair analysis in structure-activity relationship studies, a key advantage over building blocks where only one enantiomer is accessible .

Differential Heterocycle Screening: Pyrimidine vs. Pyridine in Lead Optimization

When a medicinal chemistry program requires systematic heterocycle scanning to optimize target potency, selectivity, or metabolic stability, (1S)-1-(pyrimidin-2-yl)propan-1-amine provides a pyrimidine-based comparator to the pyridine analog (1S)-1-(pyridin-2-yl)propan-1-amine. The pyrimidine adds one hydrogen bond acceptor and reduces LogP, enabling assessment of how increased polarity and additional H-bonding capacity affect pharmacological parameters [1]. This scaffold-hopping approach is most informative when both heterocyclic variants are incorporated at the same stereochemical position in an otherwise identical molecular framework.

Quote Request

Request a Quote for (1S)-1-(pyrimidin-2-yl)propan-1-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.